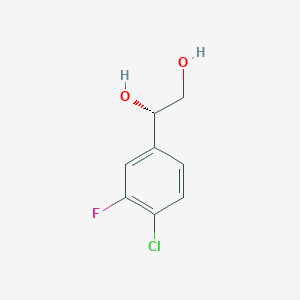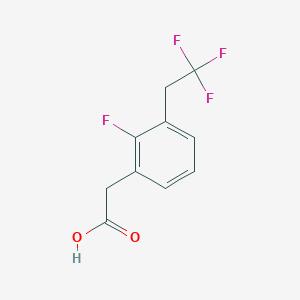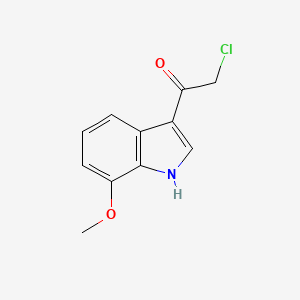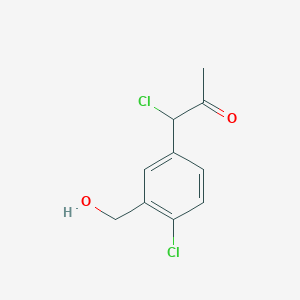![molecular formula C7H4ClN3O B14040077 3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
3-Chloropyrido[3,2-C]pyridazin-6-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyrido[3,2-C]pyridazin-6-OL is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities. The presence of chlorine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[3,2-C]pyridazin-6-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents like acetonitrile or acetic acid and catalysts such as copper(II) salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
3-Chloropyrido[3,2-C]pyridazin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can have different functional groups depending on the reagents used.
科学研究应用
3-Chloropyrido[3,2-C]pyridazin-6-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of 3-Chloropyrido[3,2-C]pyridazin-6-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyridazinones: Known for their PDE5 inhibitory activity and potential use as vasodilators.
Pyridazinones: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-Chloropyrido[3,2-C]pyridazin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound for various applications.
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
3-chloro-5H-pyrido[3,2-c]pyridazin-6-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5-4(10-11-6)1-2-7(12)9-5/h1-3H,(H,9,12) |
InChI 键 |
YSZRBCWDHQDADI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=CC(=NN=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



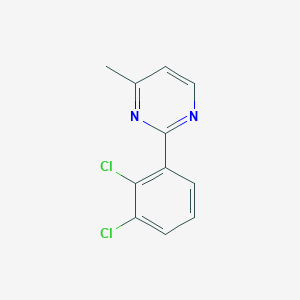

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
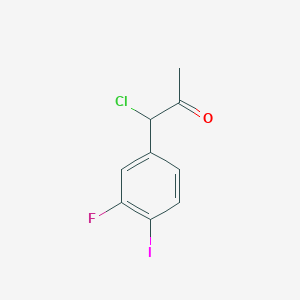
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)
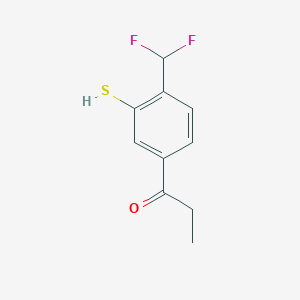
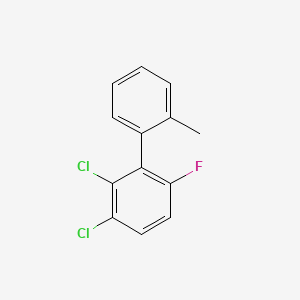
![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
